molecular formula C13H15F2NO4 B6235813 2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid CAS No. 918144-59-9

2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid

Cat. No.: B6235813
CAS No.: 918144-59-9
M. Wt: 287.3
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and two fluorine atoms substituted at the 2 and 5 positions of the phenyl ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Introduction of the Fluorine Atoms: The phenyl ring is fluorinated at the 2 and 5 positions using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-difluorophenyl)acetic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group also provides a protective effect, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

918144-59-9

Molecular Formula

C13H15F2NO4

Molecular Weight

287.3

Purity

95

Origin of Product

United States

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